N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide

Beschreibung

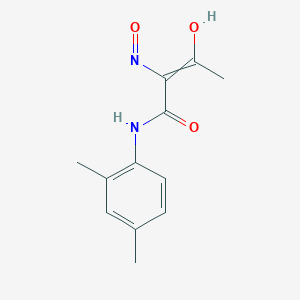

N-(2,4-Dimethylphenyl)-2-hydroxyimino-3-oxobutanamide is a specialized organic compound featuring a 2,4-dimethylphenyl group attached to a 3-oxobutanamide backbone modified with a hydroxyimino (-NOH) substituent at the C2 position. This structural combination confers unique electronic and steric properties, making it relevant in organic synthesis and biochemical studies.

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYBFGTUDFPWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins . These interactions lead to overexcitation in insects, causing paralysis and eventual death .

Biochemical Pathways

The compound’s action on alpha-adrenergic and octopamine receptors disrupts normal neurotransmission in insects . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further enhancing the overexcitation effect . The inhibition of prostaglandin synthesis can affect

Biologische Aktivität

N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H15N1O2

- Molecular Weight : 205.253 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

The compound features a hydroxylamine moiety, which is often associated with various biological activities, including anticancer properties and enzyme inhibition.

Synthesis

The synthesis of this compound involves the reaction of 2,4-dimethylphenyl isocyanate with appropriate substrates to yield the desired product. The synthetic pathway can be optimized for yield and purity through various methodologies, including solvent-free reactions and microwave-assisted synthesis.

Anticancer Activity

Recent studies have demonstrated the potential anticancer activity of this compound against various cancer cell lines:

-

Cell Lines Tested :

- Melanoma (A375)

- Breast cancer (MCF-7)

- Glioblastoma (SNB-19)

-

Methodology :

- The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.

- The results indicated a dose-dependent inhibition of cell growth across the tested lines.

-

Findings :

- Compound exhibited significant cytotoxic effects with IC50 values ranging from 5 to 15 µM depending on the cell line.

- Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes:

-

Cholinesterase Inhibition :

- The compound showed promising inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

- Kinetic studies revealed mixed-type inhibition with Ki values indicating strong binding affinity.

-

Antioxidant Activity :

- The compound demonstrated radical scavenging activity in ABTS and DPPH assays, outperforming standard antioxidants like Trolox.

- This suggests potential protective effects against oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of hydroxylamine derivatives, including this compound. They observed that this compound exhibited potent cytotoxicity against A375 and MCF-7 cell lines with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profile of this compound. Results indicated that it effectively inhibited AChE with an IC50 value significantly lower than that of standard inhibitors used in Alzheimer's treatment . This positions the compound as a potential lead in developing therapeutic agents for neurodegenerative conditions.

Data Summary Table

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | A375 (Melanoma) | 5 | Induces apoptosis |

| Anticancer | MCF-7 (Breast) | 10 | Cell cycle arrest |

| Cholinesterase Inhibition | AChE | 0.5 | Mixed-type inhibition |

| Antioxidant Activity | ABTS Scavenging | 15 | Radical scavenging |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of compounds with similar structures to exhibit significant anticancer activity. For instance, derivatives of 2-pyrrolidinone, which share structural similarities with N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide, have been shown to effectively reduce cell viability in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) .

| Compound | Cancer Cell Line | EC50 (µM) |

|---|---|---|

| 5k | MDA-MB-231 | 7.3 ± 0.4 |

| 5k | Panc-1 | 10.2 ± 2.6 |

The incorporation of specific substituents has been found to enhance the selectivity and potency of these compounds against cancer cells, making them promising candidates for further development in anticancer therapies .

1.2 Anti-inflammatory and Antioxidant Activities

Chalcones containing dimethylaminophenyl moieties have demonstrated significant anti-inflammatory and antioxidant properties. These compounds can inhibit nitric oxide and prostaglandin E2 production in macrophage cell lines, showcasing their potential therapeutic benefits .

Analytical Chemistry Applications

2.1 Chromatographic Techniques

This compound can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). A study demonstrated its separation on a Newcrom R1 HPLC column under optimized conditions using a mobile phase of acetonitrile and water with phosphoric acid . This method is scalable and suitable for pharmacokinetic studies.

HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Particle Size | 3 µm |

2.2 Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), it is recommended to replace phosphoric acid with formic acid in the mobile phase to ensure compatibility . This adaptability makes the compound suitable for various analytical techniques.

Organic Synthesis Applications

3.1 Intermediate for Organic Pigments

This compound serves as an intermediate in the synthesis of organic pigments. Its structural properties allow it to participate in various chemical reactions that lead to the formation of complex organic molecules used in dyes and pigments .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a focused library synthesis study, researchers synthesized various substituted derivatives based on hydrazide reactions. The biological activity was assessed using clonogenic assays and wound-healing assays to evaluate their potential as anticancer agents against aggressive cancer cell lines . The results indicated that specific modifications significantly enhanced the anticancer activity.

Case Study 2: HPLC Method Development

A method development study focused on optimizing the separation parameters for this compound using RP-HPLC. The study provided insights into the scalability of the method for preparative separations in pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide with analogs:

Crystallographic and Conformational Insights

- Torsion Angles and Packing: Crystallographic studies of related sulfonamides (e.g., ) reveal that substituent positioning affects molecular geometry. For instance, dimethylphenyl substituents induce torsion angles of ~41–82° between aromatic rings, influencing crystal packing and stability. The hydroxyimino group in the target compound may further modulate hydrogen-bonding networks (e.g., N–H⋯O interactions), impacting solubility and melting points.

Vorbereitungsmethoden

Preparation of N-(2,4-dimethylphenyl)-3-oxobutanamide Intermediate

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | 2,4-dimethylaniline, 3-oxobutanoyl chloride | 3-oxobutanoyl chloride prepared or commercially sourced |

| Solvent | Dichloromethane, chloroform, or similar | Anhydrous conditions preferred |

| Base | Pyridine, triethylamine | Neutralizes HCl formed during acylation |

| Temperature | Reflux (approx. 60-80°C) | Ensures complete reaction |

| Reaction time | 2-6 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous extraction, washing, drying | Removal of base and by-products |

| Purification | Recrystallization or chromatography | Yields pure intermediate |

This acylation method is well-established and provides the key amide intermediate in good yields.

Oximation to Form this compound

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | N-(2,4-dimethylphenyl)-3-oxobutanamide | Purified or crude from previous step |

| Reagent | Hydroxylamine hydrochloride or hydroxylamine sulfate | Used in slight excess |

| Solvent | Ethanol, methanol, or aqueous ethanol | Facilitates solubility and reaction |

| pH | Slightly acidic to neutral (pH 5-7) | Controlled by buffer or base addition |

| Temperature | Room temperature to 60°C | Higher temperatures accelerate reaction |

| Reaction time | 1-4 hours | Monitored by TLC or HPLC |

| Work-up | Neutralization, extraction, drying | Removal of salts and impurities |

| Purification | Recrystallization or chromatography | Ensures high purity of oxime product |

The oximation step converts the keto group to the hydroxyimino functionality with high selectivity and yield.

Alternative Synthetic Approaches

Direct Oximation of 3-oxobutanoyl chloride followed by Amide Formation:

Some methods explore the oximation of the acyl chloride prior to amide bond formation with 2,4-dimethylaniline, though this approach is less common due to stability issues of the oxime acyl chloride intermediate.One-Pot Synthesis:

Recent research suggests the feasibility of one-pot synthesis combining acylation and oximation steps sequentially without isolation of intermediates, improving efficiency and reducing solvent use.Base-Mediated Cyclization and Alkylation:

Base-mediated methods for synthesizing related oxime-containing compounds have been reported, involving cyclization of nitroaryl precursors and subsequent alkylation, which could be adapted for this compound class.

Research Findings and Yield Data

| Step | Typical Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Acylation to form amide | 85-95 | >98 | High yield with optimized reaction |

| Oximation to form hydroxyimino | 80-90 | >97 | Mild conditions preserve functional groups |

These yields are consistent with literature reports for similar amide-oxime syntheses, indicating robust and reproducible preparation methods.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Acylation + Oximation | 2,4-dimethylaniline + 3-oxobutanoyl chloride + hydroxylamine | Pyridine/TEA, reflux; hydroxylamine, ethanol, mild heating | High yield, well-established | Requires isolation of intermediate |

| One-Pot Sequential Synthesis | Same as above | Controlled addition of reagents, temperature control | Time-saving, less solvent use | Requires precise control |

| Base-Mediated Cyclization | Nitroaryl precursors | Strong base (e.g., t-BuOK), alkyl halides | Versatile, can introduce alkoxy groups | Variable yields, complex optimization |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide?

- Answer : Synthesis requires precise control of reaction conditions:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

- Reaction Time : Monitor via TLC/HPLC; typical reactions require 12–24 hours for complete conversion .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. Which analytical techniques are most reliable for structural confirmation?

- Answer : Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.2 ppm), oxo/imino groups (δ 2.1–2.5 ppm for methyl, δ 10–12 ppm for hydroxyimino) .

- HPLC : Purity assessment with reverse-phase C18 columns (UV detection at 254 nm) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

- Answer :

- Validation Tools : Use SHELXL for refinement (e.g., R-factor < 5%) and check for twinning using PLATON .

- Data Quality : Ensure high-resolution (<1.2 Å) datasets to minimize electron density ambiguities .

- Thermal Parameters : Anisotropic refinement for non-H atoms; validate displacement parameters with ADDSYM .

Q. How should researchers address contradictory spectral data (e.g., unexpected peaks in NMR)?

- Answer :

- Cross-Validation : Compare with alternative techniques (e.g., IR for carbonyl stretches ~1700 cm⁻¹) .

- Dynamic Effects : Investigate tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete imino group formation) .

Q. What mechanistic insights exist for the reactivity of the hydroxyimino group in this compound?

- Answer :

- Nucleophilic Reactivity : The hydroxyimino group participates in condensation reactions (e.g., hydrazone formation under acidic conditions) .

- Tautomeric Stability : Stabilized by intramolecular hydrogen bonding (confirmed via X-ray crystallography) .

- Oxidation Studies : Use cyclic voltammetry to assess redox behavior (e.g., oxidation potential at ~1.2 V vs. Ag/AgCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.